molecular formula C18H15Br2NO4S B2990871 (5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate CAS No. 2380176-87-2

(5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate

Cat. No.: B2990871
CAS No.: 2380176-87-2
M. Wt: 501.19
InChI Key: OLKUWQPPIKTCMY-UHFFFAOYSA-N
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Description

(5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate is a complex organic compound characterized by its bromoquinoline core and methoxy-substituted benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate typically involves multiple steps, starting with the bromination of quinoline to introduce bromo groups at the 5 and 7 positions

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Employed in the study of biological systems and interactions.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Utilized in material synthesis and other industrial processes.

Mechanism of Action

The mechanism by which (5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The bromoquinoline core can interact with various enzymes and receptors, leading to biological effects.

Comparison with Similar Compounds

  • 5,7-Dibromopyridine derivatives

  • 2-Methoxybenzenesulfonate derivatives

  • Quinoline-based compounds

This comprehensive overview highlights the significance of (5,7-Dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate in scientific research and its potential impact across various fields

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2-methoxy-4,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2NO4S/c1-10-7-15(24-3)16(8-11(10)2)26(22,23)25-18-14(20)9-13(19)12-5-4-6-21-17(12)18/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUWQPPIKTCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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